molecular formula C21H27BrN6O2 B2957270 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-30-4

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2957270
CAS-Nummer: 898437-30-4
Molekulargewicht: 475.391
InChI-Schlüssel: YKMRZQLRRALXKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is mentioned in a patent application by Ribon Therapeutics Inc. as a part of a series of pyridazinones . It is described as a compound with potential pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a purine dione core, a piperazine ring, and bromobenzyl and butyl substituents . The purine dione core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The bromobenzyl group is a benzyl group (a benzene ring attached to a methylene group) with a bromine atom attached, and the butyl group is a four-carbon alkyl chain.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

A study focused on the synthesis of novel purine linked piperazine derivatives, including compounds structurally similar to the one , to identify potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects and showing greater potency compared to traditional drugs like Ethambutol. The study highlighted the potential of these compounds in developing preclinical agents against tuberculosis (Konduri et al., 2020).

Structure Analysis

Research has been conducted on the structural properties of compounds similar to 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. These studies typically involve detailed analysis of molecular geometry, conformation, and intra-molecular interactions using techniques like X-ray crystallography and NMR spectroscopy. Understanding these structural aspects is vital for the development of new pharmaceuticals and biological research (Karczmarzyk et al., 1995).

Pharmacological Evaluation

Compounds structurally related to this compound have been evaluated for their pharmacological properties, particularly their affinity and functional activity at various serotonin receptors. These studies contribute to understanding the potential of these compounds in treating psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Research has also explored the cardiovascular effects of similar compounds. These studies often focus on their potential antiarrhythmic and hypotensive activities, and their interaction with adrenoreceptors. Understanding these effects is crucial for the development of new cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Some derivatives of this compound have shown significant antihistaminic activity. These studies are essential in the development of new treatments for allergies and related conditions (Pascal et al., 1985).

Antiproliferative and Differentiation Effects

Research on piperazine derivatives has included studies on their antiproliferative effects and their ability to induce erythroid differentiation in leukemia cells. These findings are significant for cancer research and the development of new anticancer drugs (Saab et al., 2013).

Wirkmechanismus

The compound is described as an inhibitor of PARP7 (Poly (ADP-ribose) polymerase 7), a protein involved in cellular processes such as DNA repair . Inhibitors of PARP7 are useful in the treatment of cancer .

Zukünftige Richtungen

The compound is part of ongoing research into the development of PARP7 inhibitors for cancer treatment . Future directions could include further studies to evaluate its efficacy and safety in preclinical and clinical trials, as well as potential modifications to its structure to improve its pharmacological properties.

Eigenschaften

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRZQLRRALXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.